molecular formula C14H24O7 B11940903 Diethyl 2-(diethoxymethyl)-3-formylbutanedioate CAS No. 73926-95-1

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate

Cat. No.: B11940903
CAS No.: 73926-95-1
M. Wt: 304.34 g/mol
InChI Key: VWMWTNGQVQUUPC-UHFFFAOYSA-N
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Description

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate is an organic compound with the molecular formula C14H24O7 It is a diester derivative of butanedioic acid, featuring ethoxy and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate can be synthesized through a multi-step process. One common method involves the condensation of diethyl malonate with ethyl formate in the presence of a base, followed by the addition of diethyl oxalate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Diethyl 2-(diethoxymethyl)-3-carboxybutanedioate.

    Reduction: Diethyl 2-(diethoxymethyl)-3-hydroxybutanedioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(diethoxymethyl)-3-formylbutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways.

Comparison with Similar Compounds

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate can be compared with other similar compounds, such as:

    Diethyl malonate: A simpler diester with similar reactivity but lacking the formyl group.

    Diethyl oxalate: Another diester used in organic synthesis, but with different functional groups.

    Ethyl formate: A related ester with a simpler structure and different reactivity profile.

The uniqueness of this compound lies in its combination of ethoxy and formyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

73926-95-1

Molecular Formula

C14H24O7

Molecular Weight

304.34 g/mol

IUPAC Name

diethyl 2-(diethoxymethyl)-3-formylbutanedioate

InChI

InChI=1S/C14H24O7/c1-5-18-12(16)10(9-15)11(13(17)19-6-2)14(20-7-3)21-8-4/h9-11,14H,5-8H2,1-4H3

InChI Key

VWMWTNGQVQUUPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(C=O)C(=O)OCC)C(=O)OCC)OCC

Origin of Product

United States

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